methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 10420-77-6
VCID: VC20986056
InChI: InChI=1S/C12H15N3O6/c1-7(2)11(12(16)21-3)13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-7,11,13H,1-3H3/t11-/m0/s1
SMILES: CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C12H15N3O6
Molecular Weight: 297.26 g/mol

methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate

CAS No.: 10420-77-6

Cat. No.: VC20986056

Molecular Formula: C12H15N3O6

Molecular Weight: 297.26 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate - 10420-77-6

Specification

CAS No. 10420-77-6
Molecular Formula C12H15N3O6
Molecular Weight 297.26 g/mol
IUPAC Name methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate
Standard InChI InChI=1S/C12H15N3O6/c1-7(2)11(12(16)21-3)13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-7,11,13H,1-3H3/t11-/m0/s1
Standard InChI Key ZVKSDKYSSSCFQF-NSHDSACASA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
SMILES CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator